REACTION_SMILES
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[Br:24][CH2:25][CH2:26][CH2:27][Br:28].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH2:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[CH3:15][O:16][C:17](=[O:18])[CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[CH3:2][CH:3]([N-:4][CH:5]([CH3:6])[CH3:7])[CH3:8].[Li+:1]>>[CH3:15][O:16][C:17](=[O:18])[C:19]1([CH2:27][CH2:26][CH2:25][Br:24])[CH2:20][CH2:21][CH2:22][CH2:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCCC1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COC(=O)C1(CCCBr)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |